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molecular formula C5H9N3O2S B1302759 1,2-Dimethylimidazole-4-sulfonamide CAS No. 415913-06-3

1,2-Dimethylimidazole-4-sulfonamide

Cat. No. B1302759
M. Wt: 175.21 g/mol
InChI Key: IBPSPEHRHLEXKB-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

A 7 mol/L solution of ammonia in methanol (2 mL) was added to 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (200 mg, 1.7 mmol) and the mixture was stirred at room temperature for 4 hours. The solvent in the reaction mixture was evaporated off under reduced pressure, and thereby 1,2-dimethyl-1H-imidazole-4-sulfonamide (Compound FG) (54 mg, yield: 60%) was obtained.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].[CH3:2][N:3]1[CH:7]=[C:6]([S:8](Cl)(=[O:10])=[O:9])[N:5]=[C:4]1[CH3:12]>CO>[CH3:2][N:3]1[CH:7]=[C:6]([S:8]([NH2:1])(=[O:10])=[O:9])[N:5]=[C:4]1[CH3:12]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
200 mg
Type
reactant
Smiles
CN1C(=NC(=C1)S(=O)(=O)Cl)C
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent in the reaction mixture was evaporated off under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1C(=NC(=C1)S(=O)(=O)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 54 mg
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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